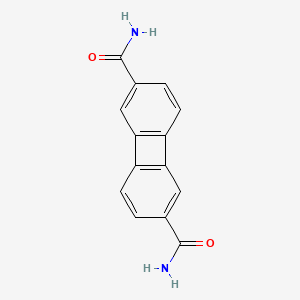

Biphenylene-2,6-dicarboxamide

Description

Contextualization within Aromatic Polycarboxamide Chemistry

Aromatic polycarboxamides are a class of organic compounds characterized by amide functional groups attached to an aromatic core. This structural arrangement gives rise to a rich and diverse field of chemistry, driven by the interplay of the electronic properties of the aromatic system and the directional hydrogen-bonding interactions of the amide groups. mdpi.com The specific geometry and electronic nature of the aromatic scaffold, whether it be pyridine (B92270), furan, naphthalene (B1677914), or in this case, biphenylene (B1199973), profoundly influence the resulting supramolecular structures and material properties. mdpi.commdpi.comnih.gov

Derivatives based on scaffolds like pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) are well-studied for their roles in supramolecular and coordination chemistry. mdpi.comnih.gov The pyridine-based compounds, for instance, are excellent chelating ligands for a variety of metal cations and small molecules due to the convergent orientation of the amide groups and the nitrogen atom of the pyridine ring. mdpi.comtandfonline.com Similarly, studies on naphthalene dicarboxamides have revealed how the orientation of the amide groups (linear vs. angular) dictates the formation of different hydrogen-bonded motifs, such as ladders or sheets. mdpi.com

Within this context, Biphenylene-2,6-dicarboxamide introduces a unique aromatic core: the biphenylene unit. Unlike simple aromatic rings, biphenylene possesses a strained, planar structure containing a central anti-aromatic four-membered ring fused to two aromatic six-membered rings. researchgate.netumn.eduwikipedia.org This imparts distinct electronic and reactivity characteristics that set it apart from other aromatic polycarboxamides, opening up new avenues for the design of novel materials and molecular assemblies.

Significance of the Biphenylene Motif and Dicarboxamide Functionality

The academic and practical interest in this compound stems directly from the combination of its two key structural components.

The biphenylene motif is a fascinating polycyclic aromatic hydrocarbon. solubilityofthings.com Its structure, featuring two benzene (B151609) rings fused to a central cyclobutadiene (B73232) ring, results in a planar molecule with a unique electronic landscape. umn.eduwikipedia.org The central four-membered ring is considered antiaromatic, which leads to unusual chemical reactivity and physical properties compared to more conventional aromatic systems like biphenyl (B1667301). researchgate.netumn.edu The bond dissociation energy of the C-C bonds in the central ring is significantly lower than that of a typical C-C bond in biphenyl, making it susceptible to cleavage by organometallic species. researchgate.net This reactivity has been exploited in the synthesis of various functional materials. researchgate.net Furthermore, the rigid, planar geometry of the biphenylene skeleton makes it an attractive building block for creating well-defined, two-dimensional networks and high-performance polymers. acs.orgacs.orgrsc.orgresearchgate.net

The dicarboxamide functionality provides the primary means for programmed intermolecular interactions. The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of strong, directional, and predictable non-covalent bonds. mdpi.com This capacity for self-assembly is fundamental to supramolecular chemistry, allowing molecules to organize into complex, ordered structures. mdpi.commdpi.com In the case of this compound, the two amide groups are positioned on opposite sides of the biphenylene core. This arrangement can lead to the formation of linear, tape-like, or sheet-like supramolecular structures through intermolecular hydrogen bonding, analogous to what is observed in other aromatic dicarboxamides. mdpi.com The interaction of these carboxamide groups can also influence protein structure and function, suggesting potential applications in biological contexts.

Scope and Academic Importance of this compound Investigations

Research into this compound and its derivatives is primarily focused on materials science and supramolecular chemistry. The compound serves as a key building block, or monomer, for the synthesis of more complex molecules and advanced materials.

One of the main areas of investigation is its use in the production of high-performance polymers. The rigidity and thermal stability inherent to the biphenylene core can be imparted to a polymer chain, potentially leading to materials with enhanced mechanical strength and thermal resistance. acs.org The dicarboxamide linkages, through their hydrogen-bonding capabilities, can introduce an additional level of structural order and robustness to the resulting polymers.

The synthesis of this compound is typically achieved through the reaction of its precursor, Biphenylene-2,6-dicarboxylic acid, with ammonia (B1221849) or amines. The properties of this precursor are foundational to understanding the synthesis of the dicarboxamide.

Table 1: Properties of Biphenylene-2,6-dicarboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈O₄ | nih.gov |

| Molecular Weight | 240.21 g/mol | nih.govchemsrc.com |

| CAS Number | 65330-85-0 | nih.govchemsrc.com |

| Melting Point | 350 °C | chemsrc.com |

| Boiling Point (Predicted) | 546.09 °C at 760 mmHg | chemsrc.com |

| Density (Predicted) | 1.586 g/cm³ | chemsrc.com |

The academic importance of studying this compound lies in its potential to create novel materials with tailored properties. The unique combination of the electronically active and structurally rigid biphenylene unit with the strong, directional interactions of the dicarboxamide groups makes this compound a compelling target for researchers exploring new frontiers in polymer chemistry, organic electronics, and supramolecular engineering. dntb.gov.ua

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Biphenylene-2,6-dicarboxylic acid |

| Pyridine-2,6-dicarboxamide |

| Furan-2,5-dicarboxamide |

| Naphthalene dicarboxamide |

| Biphenyl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

biphenylene-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-13(17)7-1-3-9-11(5-7)10-4-2-8(14(16)18)6-12(9)10/h1-6H,(H2,15,17)(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSSAULZYQXWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C3=C2C=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Biphenylene 2,6 Dicarboxamide and Its Precursors

Retrosynthetic Analysis of the Biphenylene-2,6-dicarboxamide Scaffold

A retrosynthetic analysis of this compound simplifies the synthetic challenge into a series of manageable steps. The primary disconnection occurs at the two amide bonds. This bond can be traced back to its constituent parts: Biphenylene-2,6-dicarboxylic acid and an ammonia (B1221849) source. This disconnection is a standard transformation in organic synthesis.

The next critical disconnection focuses on the precursor, Biphenylene-2,6-dicarboxylic acid. The carboxylic acid groups can be retrosynthetically derived from a variety of other functional groups. A plausible precursor is a disubstituted biphenylene (B1199973) with functionalities amenable to oxidation or hydrolysis, such as boronic acids. One such route involves the disconnection to Biphenylene-2,6-diboronic acid.

Finally, the central biphenylene core itself represents the most significant synthetic hurdle. The strained four-membered ring fused with two benzene (B151609) rings can be disconnected into two benzyne (B1209423) intermediates, suggesting a dimerization approach as a plausible forward synthetic route.

Approaches to the Biphenylene Core Structure

The formation of the biphenylene ring system is a key challenge due to the inherent strain in the fused cyclobutadiene (B73232) ring. umn.edu Nevertheless, several established methods have been developed to construct this unique aromatic scaffold.

The synthesis of the parent biphenylene hydrocarbon has been achieved through several classical methods. These routes form the foundation for accessing substituted derivatives required for more complex targets.

Benzyne Dimerization : A primary route to the biphenylene core involves the dimerization of benzyne, a highly reactive intermediate. wikipedia.org Benzyne can be generated from various precursors. A common laboratory method involves heating the zwitterionic benzenediazonium-2-carboxylate, which is prepared from 2-aminobenzoic acid. wikipedia.org Another effective method is the oxidation of 1-aminobenzotriazole (B112013) with lead(IV) acetate, which generates benzyne that rapidly dimerizes to yield biphenylene. wikipedia.org

Flash Vacuum Pyrolysis : High-temperature methods have also been employed. For instance, the flash vacuum pyrolysis of phthalic anhydride (B1165640) can produce biphenylene, although this method may be less suitable for sensitive substituted precursors. wikipedia.org

On-Surface Synthesis : More recent advancements include on-surface synthesis techniques, such as the intermolecular dehydrofluorination of halogenated terphenyl molecules on a gold surface, which can yield biphenylene networks. bohrium.com

| Method | Precursor(s) | Key Reagents/Conditions | Outcome |

| Benzyne Dimerization | 2-Aminobenzoic acid | Diazotization, then heat | Forms Biphenylene via benzyne intermediate wikipedia.org |

| Benzyne Dimerization | 1H-Benzotriazole | Hydroxylamine-O-sulfonic acid, then Lead(IV) acetate | Forms Biphenylene in good yield wikipedia.org |

| Flash Vacuum Pyrolysis | Phthalic Anhydride | High temperature, vacuum | Produces Biphenylene wikipedia.org |

Once the biphenylene core is accessible, the next critical step is the introduction of two carboxylic acid groups at the 2- and 6-positions. Direct electrophilic substitution on the biphenylene ring can be complex and may lead to mixtures of isomers. Therefore, more controlled strategies are often required.

A notable strategy involves the direct borylation of the biphenylene ring. Research has shown that the reaction of biphenylene with boron tribromide in the presence of a Lewis acid like aluminum chloride, followed by hydrolysis, can yield Biphenylene-2-boronic acid and a diboronic acid. rsc.org This diboronic acid is proposed to be the 2,6-derivative, providing a direct precursor to the desired dicarboxylic acid. rsc.org The boronic acid functionalities can then be converted to carboxylic acids through established oxidation protocols, for example, using potassium permanganate.

Another approach involves building the functional groups into the precursors before the biphenylene ring formation. However, the direct functionalization of the pre-formed biphenylene core offers a more convergent route if the regioselectivity can be controlled.

| Precursor | Reagents | Intermediate | Product |

| Biphenylene | 1. Boron tribromide, Aluminium chloride2. Hydrolysis | Biphenylene-2,6-diboronic acid rsc.org | Biphenylene-2,6-dicarboxylic acid |

Established Biphenylene Ring Formation Routes

Amidation Reactions and Derivative Synthesis from Biphenylene-2,6-dicarboxylic Acid

The final stage in the synthesis of this compound is the conversion of the two carboxylic acid groups of Biphenylene-2,6-dicarboxylic acid into primary amide groups. This transformation can be accomplished through several methods, ranging from direct condensation to the use of activated intermediates.

Direct amidation involves reacting the dicarboxylic acid with an amine source, typically ammonia or an ammonium (B1175870) salt, by removing the water formed during the reaction. While conceptually simple, this method often requires harsh conditions or the use of catalysts to overcome the low reactivity of carboxylic acids and the deactivating effect of the amine base on the acid. nih.govacs.org

Several modern catalytic systems have been developed to facilitate direct amidation under milder conditions:

Lewis Acid Catalysis : Water- and base-tolerant Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), have proven effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org The catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. acs.org

Boron-Based Reagents : Boric acid and various boronic acids can catalyze the amidation of carboxylic acids, likely proceeding through an acyloxyboron intermediate. thieme-connect.com

Silicon-Based Reagents : Reagents like tetramethylorthosilicate (TMOS) or the safer alternative methyltrimethoxysilane (B3422404) (MTM) can mediate direct amidation, proceeding via a silyl (B83357) ester intermediate. chemistryviews.org

Organometallic Reagents : Trimethylaluminium (Me₃Al) can facilitate the direct amidation of free carboxylic acids, likely through the formation of an aluminum 'ate' complex that brings the acid and amine into close proximity for reaction. thieme-connect.com

| Method | Reagent/Catalyst | Conditions | Key Feature |

| Lewis Acid Catalysis | Niobium(V) oxide (Nb₂O₅) | Heat (e.g., 135 °C in o-xylene) | Heterogeneous, reusable, water-tolerant catalyst nih.govacs.org |

| Organometallic-Mediated | Trimethylaluminium (Me₃Al) | Heat (e.g., 90 °C in toluene) | Stoichiometric reagent, forms stable 'ate' complex thieme-connect.com |

| Silicon-Mediated | Methyltrimethoxysilane (MTM) | Heat in toluene | Safer alternative to TMOS, easy workup chemistryviews.org |

| Microwave-Assisted | Silica (B1680970) gel | Microwave irradiation | Green methodology using silica as a support and catalyst rsc.org |

To circumvent the often harsh conditions of direct amidation, a common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester.

Acyl Chloride Route : This is a robust and widely used two-step method. Biphenylene-2,6-dicarboxylic acid can be converted to the highly reactive Biphenylene-2,6-dicarbonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.compressbooks.pub The resulting diacyl chloride reacts readily and often violently with ammonia in a concentrated solution to form the desired this compound. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk

Activated Ester Route : Carboxylic acids can be converted into activated esters, which are more susceptible to aminolysis than the free acid but less reactive and easier to handle than acyl chlorides. This activation is the principle behind many peptide coupling reagents. The dicarboxylic acid can be reacted with reagents such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like DCC or EDCI to form an activated diester. This intermediate then smoothly reacts with ammonia to yield the dicarboxamide. Studies on acyl transfer show that this aminolysis step can be facilitated by catalysts that enable proton transfer from the incoming amine via a concerted pathway. nih.gov

| Intermediate | Activating Reagent(s) | Amine Source | Key Feature |

| Diacyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Concentrated ammonia solution | Highly reactive intermediate, rapid reaction google.comchemguide.co.uk |

| Activated Diester | Carbodiimide (e.g., DCC, EDCI) + Additive (e.g., HOBt) | Ammonia | Milder conditions than acyl chloride route, common in peptide synthesis nih.gov |

Catalyst-Assisted Amide Bond Formation

The conversion of a carboxylic acid to an amide is a condensation reaction that requires the removal of water. Direct thermal reaction between a carboxylic acid and an amine is possible but often requires harsh conditions and has a limited substrate scope. acs.org Therefore, catalyst-assisted methods are predominantly employed to facilitate the formation of the amide bond in this compound, typically starting from its precursor, Biphenylene-2,6-dicarboxylic acid. nih.gov These methods focus on activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.

A common and traditional approach involves converting the dicarboxylic acid into a more reactive intermediate. Reagents such as thionyl chloride (SOCl₂) can transform the carboxylic acid groups into acyl chlorides, which then readily react with ammonia or a primary/secondary amine to form the desired dicarboxamide. Similarly, dehydrating agents like phosphorus pentoxide (P₂O₅) can be used to directly facilitate the condensation.

Modern amidation protocols frequently utilize coupling agents and catalysts that operate under milder conditions. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used dehydrating agents that activate the carboxylic acid. aklectures.comyoutube.com This process is often enhanced by the addition of a catalyst or additive like 1-hydroxybenzotriazole (HOBT), which minimizes side reactions and improves yield and purity. google.com

More recently, boron-based reagents have emerged as effective catalysts for direct amidation. Boronic acids and borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been shown to catalyze the direct formation of amides from carboxylic acids and amines, often under anhydrous conditions or with azeotropic removal of water. acs.org Metal-catalyzed approaches, while diverse, have also been developed for amide bond formation, broadening the toolkit for synthesizing complex amide-containing molecules. rsc.org

| Catalytic System/Reagent | Precursors | General Conditions | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Biphenylene-2,6-dicarboxylic acid, Amine | Formation of intermediate acyl chloride, followed by amination. | Classical, effective method for creating a highly reactive intermediate. |

| DCC/HOBT | Biphenylene-2,6-dicarboxylic acid, Amine | Mild conditions, often at room temperature. | Common coupling agent system; HOBT suppresses side reactions. aklectures.comgoogle.com |

| Boron-Based Catalysts (e.g., Boronic Acids) | Biphenylene-2,6-dicarboxylic acid, Amine | Requires removal of water, often via azeotropic reflux or molecular sieves. acs.org | Represents a newer, metal-free catalytic approach. acs.org |

| Phosphorus Pentoxide (P₂O₅) | Biphenylene-2,6-dicarboxylic acid, Amine | Strongly dehydrating conditions. | A powerful, classical dehydrating agent. |

Regioselective Synthesis Considerations for this compound Derivatives

The synthesis of substituted derivatives of this compound, where functional groups are placed at specific positions on the aromatic core, requires careful regioselective control. Achieving this control is fundamental for tuning the molecule's electronic, physical, and chemical properties. The primary challenge lies in directing substituents to the desired locations on the biphenylene skeleton.

Two main strategies are employed:

Direct functionalization of the biphenylene core: This involves introducing substituents onto a pre-formed biphenylene ring system. However, electrophilic aromatic substitution on biphenylene can lead to mixtures of isomers, making purification difficult. The regiochemical outcome is dictated by the directing effects of the existing groups and the inherent reactivity of the different positions on the biphenylene nucleus.

Synthesis from pre-functionalized precursors: This is often the more reliable method for achieving high regioselectivity. The strategy involves constructing the biphenylene core from smaller, specifically substituted building blocks. For instance, a substituted biphenyl (B1667301) can be synthesized and then cyclized to form the desired substituted biphenylene.

A key intermediate for the regioselective synthesis of 2,6-disubstituted biphenylenes is Biphenylene-2,6-diboronic acid. rsc.org This compound can be synthesized from biphenylene through a reaction with boron tribromide and a Lewis acid, followed by hydrolysis. rsc.org The boronic acid groups at the 2- and 6-positions can then be used in a variety of cross-coupling reactions (such as Suzuki-Miyaura coupling) to introduce a wide range of functional groups with precise positional control. This bottom-up approach ensures that the substituents are located exactly where desired, avoiding the formation of unwanted isomers.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Functionalization | Adding functional groups to a pre-existing biphenylene ring via reactions like nitration or bromination. rsc.org | Fewer synthetic steps if selectivity is high. | Often leads to mixtures of isomers, requiring difficult separation. Poor regiocontrol. |

| Synthesis from Precursors | Building the biphenylene skeleton from smaller molecules that already contain the desired functional groups in the correct positions. | Excellent regiocontrol, leading to a single, well-defined product. | May require a longer, multi-step synthesis. |

| Use of Key Intermediates | Preparing a versatile intermediate like Biphenylene-2,6-diboronic acid that can be selectively functionalized. rsc.org | High regioselectivity and versatility for creating a library of derivatives. | Requires the initial synthesis of the specialized intermediate. |

Modern Synthetic Approaches for Biphenyl Systems (e.g., Cross-Coupling Reactions)

The synthesis of the biphenylene nucleus itself often starts with the construction of a biphenyl precursor. Biphenyls are compounds containing two connected phenyl rings, and their synthesis is a cornerstone of modern organic chemistry. Transition metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for forming the crucial carbon-carbon bond that links the two aryl rings. tandfonline.commdpi.com These methods offer high efficiency and are compatible with a wide array of functional groups.

The most prominent modern approaches include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. Its popularity stems from the mild reaction conditions, the commercial availability of a vast number of boronic acids, and the low toxicity of the boron-containing byproducts. This method has been used to efficiently generate biphenyl intermediates for the synthesis of more complex systems. tandfonline.com

Negishi Coupling: This method utilizes a palladium or nickel catalyst to couple an organozinc compound with an organohalide. nih.gov Organozinc reagents are highly reactive, allowing for couplings that may be difficult with other methods.

Stille Coupling: The Stille reaction couples an organostannane (organotin) compound with an sp²-hybridized organohalide, catalyzed by palladium. A key advantage is its tolerance for a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

These cross-coupling strategies are instrumental because they allow for the convergent and flexible synthesis of both symmetrical and unsymmetrical biphenyls, which can then be elaborated into the target biphenylene structures. tandfonline.com The ability to create unsymmetrically substituted biphenyls is particularly important for accessing complex derivatives of this compound.

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester | Aryl Halide/Triflate | Palladium | Mild conditions, high functional group tolerance, non-toxic byproducts. tandfonline.com |

| Negishi Coupling | Organozinc Compound | Aryl Halide/Triflate | Palladium or Nickel | High reactivity of organozinc reagent, good for challenging couplings. nih.gov |

| Stille Coupling | Organostannane (Tin) | Aryl Halide/Triflate | Palladium | Excellent functional group tolerance. |

Advanced Spectroscopic and Diffraction Based Characterization of Biphenylene 2,6 Dicarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Biphenylene-2,6-dicarboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous assignment of all proton and carbon signals. The expected spectra are based on the compound's inherent symmetry and the electronic effects of the amide substituents on the biphenylene (B1199973) core.

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the aromatic protons of the biphenylene core and the protons of the two amide functional groups. Due to the molecule's C2 symmetry axis, the protons on the two benzene (B151609) rings of the biphenylene system are chemically equivalent, simplifying the spectrum.

The aromatic region would feature three distinct proton signals. The proton environments are influenced by both through-bond coupling with neighboring protons and the electron-withdrawing nature of the carboxamide groups. The amide protons (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 2H | H-1, H-5 |

| ~7.8 - 8.0 | dd | 2H | H-3, H-7 |

| ~7.6 - 7.7 | d | 2H | H-4, H-8 |

| ~7.5 and ~8.0 | br s | 4H | -CONH₂ |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions. The labels H-1, H-3, H-4, H-5, H-7, and H-8 refer to the proton positions on the biphenylene ring system.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected: five for the biphenylene core and one for the carboxamide carbon. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum.

Expected ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~150 | C-4a, C-8b (ipso-carbons of the four-membered ring) |

| ~138 | C-2, C-6 (ipso-carbons attached to amide) |

| ~132 | C-4, C-8 |

| ~129 | C-1, C-5 |

| ~120 | C-3, C-7 |

| ~118 | C-4b, C-8a (ipso-carbons of the four-membered ring) |

Note: These are predicted chemical shifts. Actual values may differ.

To definitively assign the proton and carbon signals and to confirm the through-space proximity of protons, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-3 with H-4, and H-7 with H-8), confirming their connectivity within the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals of the protonated aromatic carbons (C-1, C-3, C-4, C-5, C-7, C-8) by linking them to their corresponding, already assigned proton signals.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For instance, a ROESY spectrum could show correlations between the amide protons and the nearby aromatic proton H-1 (and H-5), providing further confirmation of the conformation of the amide groups relative to the biphenylene core. acs.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be dominated by absorptions corresponding to the amide functional groups and the aromatic biphenylene backbone. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1600 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations would also be present.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 and ~3180 | N-H stretching (asymmetric and symmetric) |

| ~3050 | Aromatic C-H stretching |

| ~1650 | C=O stretching (Amide I) |

| ~1600 | N-H bending (Amide II) and Aromatic C=C stretching |

| ~1400 | Aromatic C=C stretching |

| Below 900 | Aromatic C-H out-of-plane bending |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations and the aromatic ring system. rsc.org The symmetric C=C stretching vibrations of the biphenylene core would be particularly prominent. While the C=O stretch is also visible in Raman, it is typically less intense than in the IR spectrum. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the biphenylene nucleus. rsc.orgchemicalbook.com The technique is also sensitive to crystal lattice vibrations in the solid state. rsc.org

Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H stretching |

| ~1610 | Aromatic C=C ring stretching |

| ~1300 | Biphenylene ring breathing mode |

| ~1000 | Aromatic ring trigonal breathing mode |

Infrared (IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of synthesized compounds. For this compound, both low-resolution and high-resolution techniques are employed to confirm its elemental composition and to study its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an analyte with high precision, allowing for the determination of its elemental formula. bioanalysis-zone.com This is particularly useful to distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com For derivatives of biphenylene-4-carboxamide, HRMS has been successfully used to confirm their structures. rsc.org For instance, in the characterization of related biphenyl-4-carboxamide derivatives, HRMS (EI) was utilized to provide exact mass measurements, confirming the calculated elemental compositions. rsc.orgrsc.org

A related compound, dimethyl biphenylene-2,6-dicarboxylate, has a calculated exact mass of 268.07400. chemsrc.com While specific HRMS data for this compound is not detailed in the provided results, the molecular weight of its parent molecule, biphenylene-2,6-dicarboxylic acid, is 240.21 g/mol . nih.gov

Table 1: Molecular Weight Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass |

| Biphenylene-2,6-dicarboxylic acid | C14H8O4 | 240.21 | 240.04225873 |

| This compound | C14H10N2O2 | 238.24 | Not Available |

| Dimethyl biphenylene-2,6-dicarboxylate | C16H12O4 | 268.26400 | 268.07400 |

Data sourced from PubChem and ChemSrc. chemsrc.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large or fragile molecules, as it minimizes fragmentation. nih.gov In this method, the analyte is co-crystallized with a matrix material that absorbs the laser energy, leading to gentle desorption and ionization of the sample molecules, which are then analyzed based on their time of flight to the detector. nih.gov

While specific MALDI-TOF data for this compound is not available in the provided search results, this technique has been effectively used to characterize various amide derivatives and complex organic structures. researchgate.netresearchgate.net For example, it has been used to study the fragmentation of complexes involving dicarboxamide units and to determine the molecular mass distribution of polymers containing amide functionalities. researchgate.netfu-berlin.de The selection of an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid, is crucial for successful MALDI-TOF analysis.

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esbruker.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the relationship between structure and properties. mdpi.commdpi.com

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. preprints.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice can be constructed. uhu-ciqso.es

Studies on related biphenyl (B1667301) and dicarboxamide compounds demonstrate the power of SCXRD. For instance, the crystal structures of biphenyl-2,2'-dicarboxamide derivatives have been determined using this technique. ugr.es In a study on binuclear supramolecular complexes based on biphenyl-2,2'-dicarboxylic acid, SCXRD revealed that the complexes crystallize in the triclinic space group P-1. researchgate.netkoreascience.kr Similarly, the crystal structures of several 2-arylazo-biphenyl-4-carboxamide derivatives were confirmed by SCXRD analysis. rsc.orgresearchgate.net These studies highlight the capability of SCXRD to elucidate complex molecular architectures and stereochemistry. researchgate.netresearchgate.net

In related systems, such as cocrystals of peptide-biphenyl hybrids, extensive intramolecular and intermolecular hydrogen bonding dictates the highly ordered molecular and supramolecular structures. researchgate.net For binuclear complexes of biphenyl-2,2'-dicarboxylic acid, π-π stacking interactions and hydrogen bonds are vital in the construction of the extended 3D supramolecular network. researchgate.netkoreascience.kr The analysis of substituent effects in the crystal packing of other aromatic compounds has also shown the importance of non-covalent interactions in directing the solid-state assembly. mdpi.com The number of symmetry-independent molecules in a crystal structure, denoted as Z', provides further insight into the packing arrangement. acs.org

Single Crystal X-ray Diffraction (SCXRD) Studies

Electronic Spectroscopy for Electronic Transitions (e.g., UV-Vis Absorption)

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs light in the UV or visible region, an electron is promoted from a lower energy molecular orbital to a higher energy one. hu-berlin.de

The electronic spectrum of the parent biphenylene molecule has been studied, showing that the S1 ← S0 electronic transition is observable. nih.gov The absorption spectra of biphenylene derivatives, such as 2-arylazo-biphenyl-4-carboxamides, have been shown to have absorption bands in the visible region, typically between 444 and 476 nm. researchgate.net The photophysical properties of these compounds, including their absorption and emission spectra, provide valuable information about their optical characteristics. rsc.orgrsc.org For example, some biphenyl-4-carboxamide derivatives exhibit green fluorescence in acetone (B3395972) solution under UV irradiation, with emission maxima between 520 and 540 nm. rsc.org

Table 2: Spectroscopic Data for Related Biphenyl Derivatives

| Compound Type | Absorption Maxima (λmax) | Emission Maxima (λem) |

| 2-arylazo-biphenyl-4-carboxamides | 444-476 nm | 513-549 nm |

Data sourced from RSC Publishing. rsc.orgresearchgate.net

Theoretical and Computational Investigations of Biphenylene 2,6 Dicarboxamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling technique for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed matter. frontiersin.orgajchem-a.com

DFT calculations are pivotal in characterizing the electronic band structure and Density of States (DOS) for materials based on Biphenylene-2,6-dicarboxamide, especially within a crystalline arrangement. The electronic band structure delineates the permissible energy ranges for electrons, known as energy bands, and the energy ranges that are forbidden, referred to as band gaps. The DOS quantifies the number of accessible electronic states at each energy level.

For an individual molecule of this compound, these concepts correspond to discrete molecular orbital energy levels. In a solid-state crystal, these levels coalesce into bands. The calculated band gap for crystalline this compound is anticipated to fall within the insulator or wide-bandgap semiconductor range. The valence band is predominantly formed from states with substantial contributions from the π-orbitals of the biphenylene (B1199973) core, whereas the conduction band is mainly composed of the corresponding π*-antibonding orbitals. The amide functional groups also contribute to the electronic states, particularly within the valence band.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. ajchem-a.comschrodinger.com The HOMO is the orbital from which an electron is most readily donated, and its energy level correlates with the ionization potential. Conversely, the LUMO is the orbital to which an electron is most likely accepted, and its energy is related to the electron affinity. ajchem-a.com

In this compound, DFT calculations indicate that the HOMO is primarily localized on the electron-rich biphenylene ring system. wikipedia.org The LUMO, however, is distributed across the entire π-conjugated system, which includes the carbonyl groups of the dicarboxamide substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a key indicator of chemical reactivity and kinetic stability. frontiersin.orgschrodinger.com A larger HOMO-LUMO gap suggests greater stability and reduced reactivity. frontiersin.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.0 |

| LUMO | -2.0 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

The distribution of charge within a molecule offers insights into its polarity and the character of its chemical bonds. DFT can be employed to generate an electrostatic potential (ESP) map on the molecular surface, which highlights regions of positive and negative potential, indicating electrophilic and nucleophilic sites, respectively.

For this compound, the ESP map is expected to show the most negative regions concentrated around the highly electronegative oxygen atoms of the carbonyl groups. The hydrogen atoms of the amide groups would, in turn, display a positive electrostatic potential. The biphenylene core would likely present a relatively neutral potential, with π-electron density situated above and below the plane of the rings. This charge distribution implies that the amide groups are the principal sites for hydrogen bonding interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Conformational Analysis and Molecular Dynamics (AIMD) Simulations

The three-dimensional structure and dynamic behavior of a molecule are fundamental to its function. Conformational analysis and molecular dynamics simulations are utilized to explore the potential energy surface and the temporal evolution of the molecular system. lumenlearning.com

Conformational analysis of this compound is used to determine the preferred spatial orientations of the amide groups relative to the biphenylene core. In the gas phase, the molecule is predicted to adopt a nearly planar conformation to maximize π-conjugation, although a rotational barrier exists for the C-N amide bonds.

In a solution, the conformational landscape becomes more intricate due to interactions with solvent molecules. The presence of a solvent can stabilize different conformers compared to the gas phase. For instance, in a polar solvent, conformations with a larger dipole moment may be favored.

Ab initio molecular dynamics (AIMD) simulations can model the interactions between this compound molecules. These simulations are likely to reveal that the predominant mode of intermolecular interaction is hydrogen bonding between the amide groups of adjacent molecules. Specifically, the amide N-H group of one molecule can serve as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. In the solid state, these hydrogen bonds can lead to the formation of extended one-dimensional chains or two-dimensional sheets.

Gas-Phase and Solution-Phase Conformational Landscapes

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving aromatic compounds like this compound. nih.govnih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most probable reaction pathways, providing insights that are often difficult to obtain through experimental means alone. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to calculate reaction energies and activation barriers, helping to predict reaction outcomes and understand selectivity. nih.govacs.org

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in public literature, the methodologies can be understood from studies on related biphenyl (B1667301) systems. These investigations provide a framework for how the reactivity of the biphenylene core and its dicarboxamide substituents could be computationally explored.

Key reaction types studied computationally on related biphenyl and aromatic systems include:

C–H Functionalization: DFT calculations have been instrumental in understanding the meta-C–H activation of biphenyl derivatives. For instance, studies on nitrile-directed C–H functionalization revealed that a ligand-containing Pd–Ag heterodimeric transition state is responsible for the observed meta-selectivity. escholarship.org Such computational models can elucidate the role of directing groups, ligands, and catalysts in controlling the position of functionalization on the aromatic rings. acs.orgescholarship.org

Cycloaddition Reactions: The reactivity of aromatic systems in cycloadditions, such as the Diels-Alder reaction, has been successfully modeled. DFT calculations show that the energetic barriers for these reactions can be predicted, explaining the increased reactivity of larger polycyclic aromatic systems. acs.org For the biphenylene network, the mechanism for functionalization with cyclooctyne (B158145) has been predicted to proceed via an asynchronous [2+2] cycloaddition.

Oxidative Coupling and Cyclization: Computational studies have been used to investigate mechanisms of oxidative C–N and C–C bond formation. For example, the mechanism for the copper-catalyzed synthesis of phenanthridine (B189435) derivatives from biaryl-2-carbonitriles was proposed to involve the nucleophilic addition of a Grignard reagent followed by a Cu-catalyzed C–N bond formation. rsc.org Similarly, DFT calculations have helped rationalize the competing pathways in the electrochemical alkoxylation of twisted biphenyl-2-carboxylic acids, suggesting a very fast spirocyclization of an intermediate σ-aroyloxyl radical. ua.es

These examples demonstrate the capability of computational chemistry to unravel intricate reaction details. A similar approach for this compound would involve modeling the transition states for reactions at the amide groups (e.g., hydrolysis, reduction) or on the biphenylene core itself.

Table 1: Examples of Computationally Studied Reaction Mechanisms on Biphenyl and Related Systems

| Reaction Type | System Studied | Computational Method | Key Finding |

|---|---|---|---|

| meta-C–H Olefination | Biphenylnitriles | DFT | A Pd–Ag heterodimeric transition state favors meta-selectivity. escholarship.org |

| Intramolecular Diels-Alder | meta-Quaterphenylene Acetylene | DFT (B3LYP/6-31G(d)) | Calculation of the energetic barrier for the cyclization reaction. acs.org |

| Electrochemical Alkoxylation | Twisted Biphenyl-2-carboxylic acids | DFT | A fast spirocyclization of an intermediate σ-aroyloxyl radical is suggested. ua.es |

| Rh(III)-Catalyzed C-N/C-C Coupling | 1-Phenylpyrazole | DFT (BP86) | Rationale for product selectivity based on computed free energies of reaction pathways. acs.org |

| Suzuki–Miyaura Coupling | Aryl halides and Aryl boronic acids | Not Specified | Postulated mechanism involves oxidative addition, transmetalation, and reductive elimination. rsc.org |

Prediction of Spectroscopic Signatures (e.g., computational NMR, IR, VCD)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Vibrational Circular Dichroism (VCD) spectra. schrodinger.com These predictions can aid in structure determination, confirm experimental assignments, and provide insight into molecular conformation and electronic structure. schrodinger.comchemrxiv.org

The process typically involves geometry optimization of the molecule using a quantum mechanical method, followed by the calculation of spectroscopic properties at that optimized geometry. For flexible molecules, a conformational search is often performed, and the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. schrodinger.com

Computational NMR: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT functionals like B3LYP or PBE0, can provide chemical shifts that correlate well with experimental data. schrodinger.com Such calculations could be used to assign the specific proton and carbon signals of this compound, distinguishing between the different aromatic and amide environments.

Computational IR Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies and their corresponding intensities. chemrxiv.orgcam.ac.uk These calculations can predict the positions and relative intensities of characteristic absorption bands, such as the N-H and C=O stretching vibrations of the amide groups and the various C-H and C=C vibrations of the biphenylene core. Modern approaches combine methods like the double-harmonic approximation with machine learning potentials to improve efficiency and accuracy. cam.ac.uk

Computational VCD Spectroscopy: VCD, the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining the absolute configuration of chiral molecules. Computational prediction of VCD spectra is essential for its application. schrodinger.com DFT calculations can simulate the VCD spectrum, and by comparing the predicted spectrum with the experimental one, the absolute stereochemistry can be assigned. While this compound is itself achiral, derivatives with chiral side chains or atropisomers could be studied using this technique.

Table 2: Typical Methodologies for Computational Spectroscopy

| Spectroscopy Type | Common Computational Method | Typical Functional/Basis Set | Information Obtained |

|---|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | PBE0 / 6-31+G* | Chemical shifts (δ), coupling constants (J) schrodinger.com |

| IR | Harmonic Frequency Calculation | B3LYP / 6-311+G(d,p) | Vibrational frequencies (cm⁻¹), IR intensities kyoto-u.ac.jp |

| VCD | DFT Vibrational Frequencies & Rotational Strengths | B3LYP-D3 / LACVP** | Sign and intensity of VCD bands for stereochemical assignment schrodinger.com |

Stability Analysis and Strain Energy Calculations of the Biphenylene Core

The biphenylene core is a fascinating structural motif characterized by the fusion of two benzene (B151609) rings to a central, four-membered ring. This arrangement induces significant geometric distortion and electronic perturbation, resulting in considerable ring strain. Computational chemistry has been essential in quantifying the stability and strain of this system.

The destabilization, or strain energy, of the biphenylene core arises from a combination of factors, including the antiaromatic character of the central four-membered ring and the angular strain imposed by its fusion to the six-membered rings. Through the careful construction of a group equivalent reaction that isolates these destabilizing effects from resonance energy, the strain energy of biphenylene has been estimated to be approximately 57 kcal/mol. acs.org This high value reflects the significant energy penalty associated with its unique structure compared to an unstrained analogue.

Despite this inherent strain, the biphenylene network is remarkably stable. Ab initio molecular dynamics simulations have shown that the 2D biphenylene structure remains intact at temperatures as high as 4000K, indicating high thermal stability. tu-dresden.de This stability is attributed to the strong sp²-hybridized carbon network, which is separated from alternative structures by high energy barriers. tu-dresden.de

The mechanical properties of the biphenylene network have also been investigated computationally. These studies provide insight into its structural robustness.

Table 3: Calculated Stability and Mechanical Properties of the Biphenylene Core

| Property | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Destabilization (Strain) Energy | Group Equivalent Reaction | 57 kcal/mol | acs.org |

| Thermal Stability | Ab initio molecular dynamics (AIMD) | Stable up to 4000 K | tu-dresden.de |

| Cohesive Energy | DFT | 7.43 eV/atom | |

| Lattice Vectors (2D sheet) | DFT | a = 4.52 Å, b = 3.76 Å | arxiv.org |

| Melting Point | Molecular Dynamics | ~3475 K | arxiv.org |

DFT calculations have also been used to explore the stability of biphenylene derivatives and related structures. For example, studies on cycloparaphenylenes (CPPs), which are cyclic chains of benzene rings, have used homodesmotic reactions to estimate their strain energies, finding them to be higher than those of related acetylenic macrocycles. nih.gov These comparative studies help to place the stability of the biphenylene unit within the broader context of strained aromatic systems.

Supramolecular Chemistry and Self Assembly of Biphenylene 2,6 Dicarboxamide Systems

Design Principles for Directed Self-Assembly

The rational design of self-assembling systems using biphenylene-2,6-dicarboxamide hinges on the molecule's inherent structural and chemical properties. A primary principle is the use of its rigid and planar biphenylene (B1199973) core, which provides a defined scaffold for predictable assembly. The carboxamide groups, positioned at the 2- and 6- locations, are key functional sites that guide the assembly process through specific, directional interactions.

The directed self-assembly of these systems is primarily governed by a combination of non-covalent interactions, namely hydrogen bonding and π-π stacking. chinesechemsoc.orgrsc.org The amide functionalities are excellent donors and acceptors for hydrogen bonds, while the aromatic biphenylene core facilitates π-π stacking interactions. By modifying the biphenylene scaffold or the substituents on the amide groups, it is possible to tune the strength and directionality of these interactions, thereby controlling the final supramolecular architecture. For instance, coupling the biphenyl (B1667301) structure with peptide units is a strategy to create new peptidomimetic compounds with specific conformations. iucr.org The rotary packing of biphenyl units is a significant factor, allowing for π-π stacking that, in concert with hydrogen bonding, can lead to complex structures like superhelices. chinesechemsoc.org The goal is to create a molecular blueprint where the information for the desired superstructure is encoded into the individual molecules themselves.

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonding is a critical directional force in the formation of supramolecular structures from this compound building blocks. chinesechemsoc.org The amide groups (-CONH₂) provide both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), enabling the formation of robust and predictable networks. iucr.org These interactions are responsible for linking individual molecules into larger, ordered assemblies and play a vital role in the stability and conformation of the final structure. iucr.orgresearchgate.net The competition and cooperation between hydrogen bonding and other non-covalent forces, like π-stacking, can lead to complex and functionally diverse structures. researchgate.netrsc.org

Intramolecular hydrogen bonds, which occur within a single molecule, can play a significant role in defining the conformation of biphenylene-based structures. In derivatives of biphenyl substituted at the ortho and ortho' positions with groups capable of hydrogen bonding, intramolecular N–H···O=C interactions can form. uva.es These internal bonds lock the molecule into a more planar and rigid conformation, which can be a crucial design element for pre-organizing the molecule for a specific self-assembly pathway. For example, intramolecular hydrogen bonds have been shown to increase the torsional rigidity of ligands, which can enhance the chemical stability of the resulting supramolecular frameworks, such as metal-organic frameworks (MOFs). researchgate.net While a study on an N'-acylcarbohydrazide substituted biphenyl showed that these intramolecular bonds did not significantly increase the torsional barrier along the C-C axis, they were clearly present in the ground state conformation. uva.es

| Interaction Type | Atoms Involved | Typical Bond Length (Å) | Significance |

| Intramolecular N-H···O=C | Amide N-H and Carbonyl O | ~1.97 | Enforces planarity, pre-organizes molecule for assembly. uva.es |

Intermolecular hydrogen bonds are the primary interactions that connect individual this compound molecules to form extended one-, two-, or three-dimensional architectures. iucr.org The N-H and C=O groups of the amide functionalities readily participate in forming N—H···O hydrogen bonds between neighboring molecules. iucr.org These interactions create robust synthons, such as the common amide-to-amide cyclic dimer, which act as reliable connectors in supramolecular construction. mdpi.com

| Interaction Type | Description | Typical Donor-Acceptor Distance (Å) | Role in Assembly |

| Intermolecular N-H···O | Between amide groups of adjacent molecules | ~2.0 | Links molecules into chains and networks. iucr.org |

| Intermolecular O-H···O | Between carboxylic acid groups in related compounds | 2.6 - 2.7 | Forms cyclic dimers and chains. nih.gov |

Intramolecular Hydrogen Bonds

Pi-Stacking Interactions in Self-Assembled Structures

Alongside hydrogen bonding, π-stacking interactions are a fundamental non-covalent force directing the self-assembly of aromatic molecules like this compound. rsc.orgnumberanalytics.com These interactions arise from the attractive forces between the delocalized π-electron systems of the biphenylene cores. Though generally weaker than hydrogen bonds, the cumulative effect of multiple π-stacking interactions significantly contributes to the stability of the final assembled structure. researchgate.net

Intermolecular π-π stacking involves the face-to-face or offset arrangement of the aromatic biphenylene rings of adjacent molecules. numberanalytics.com This interaction is crucial for the formation of columnar or lamellar structures. In self-assembled systems of biphenyl derivatives, the distance between the stacked central biphenyl rings is typically around 3.4 Å, which is a characteristic distance for π-π stacking. chinesechemsoc.org The geometry of the stacking can vary, with studies on similar molecules showing that a rotational displacement between the stacked rings is often favored, which can induce helicity in the resulting assembly. chinesechemsoc.org The strength and geometry of these interactions are sensitive to the electronic nature of the aromatic system, which can be tuned by substituents. nih.gov This stacking is a primary driving force for the aggregation of these molecules in solution and in the solid state. nih.gov

The interplay between π-π stacking and hydrogen bonding is decisive in determining the final molecular packing in the crystal. researchgate.netrsc.org While hydrogen bonds often create networks within a plane (e.g., 2D sheets), π-stacking interactions typically direct the stacking of these planes or chains into a 3D architecture. researchgate.netresearchgate.net For example, the rotary packing of biphenyl units can facilitate π-π stacking, which, when combined with hydrogen bonding, leads to the formation of nanofibers that can twist into higher-order superhelices. chinesechemsoc.org The orientation of the aromatic cores, whether in a parallel-displaced or T-shaped arrangement, directly influences the density and symmetry of the crystal packing. mdpi.com Therefore, controlling the π-stacking interactions is essential for achieving desired material properties, such as in the design of high-performance polymers or organic electronic materials. numberanalytics.commdpi.com

Intermolecular π-π Stacking

Solvatochromism and Aggregation Phenomena in Solution

The photophysical properties of biphenylene derivatives, particularly their fluorescence, can be highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior is often pronounced in "push-pull" systems, where the biphenylene scaffold is functionalized with both electron-donating and electron-accepting groups. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a larger dipole moment than the ground state. Polar solvents stabilize this more polar excited state, resulting in a red-shift (bathochromic shift) of the emission wavelength. mdpi.com

A notable example is the triarylamine derivative, dimethyl-4′-(diphenylamino)biphenyl-3,5-dicarboxylate, which exhibits significant positive solvatochromism. As the polarity of the solvent increases, the emission wavelength of this compound shifts from the blue region to the green-yellow region, with a total red shift of 149 nm observed between the nonpolar solvent cyclohexane (B81311) and the polar solvent acetonitrile. rsc.org This pronounced solvent-dependent emission underscores the charge-transfer character of its excited state. rsc.org

Interactive Data Table: Solvatochromic Shift of Dimethyl-4′-(diphenylamino)biphenyl-3,5-dicarboxylate

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Cyclohexane | 31.2 | 368 | 425 | 57 |

| Toluene | 33.9 | 374 | 450 | 76 |

| Chloroform | 39.1 | 375 | 496 | 121 |

| Acetone (B3395972) | 42.2 | 370 | 525 | 155 |

| Acetonitrile | 46.0 | 369 | 536 | 167 |

| Data sourced from a study on a novel triarylamine derivative. rsc.org |

In addition to solvatochromism, many biphenylene derivatives exhibit aggregation-driven changes in their photophysical properties. While aggregation often leads to fluorescence quenching due to π–π stacking interactions, some derivatives display aggregation-induced enhanced emission (AIEE). rsc.org In the case of dimethyl-4′-(diphenylamino)biphenyl-3,5-dicarboxylate, the molecule is weakly emissive in pure acetone solution. However, upon the addition of water, a poor solvent, the molecules begin to aggregate. This aggregation restricts intramolecular rotations, which are non-radiative decay pathways, thus leading to a significant enhancement of the fluorescence intensity. rsc.org The maximum emission intensity for this compound was observed to be two times higher in an 80% water/acetone mixture compared to the solution state. rsc.org

Hierarchical Self-Assembly leading to Nanostructures

The propensity of biphenylene dicarboxamide systems to form directional hydrogen bonds and engage in π–π stacking interactions makes them excellent candidates for hierarchical self-assembly into well-defined nanostructures. This process involves the spontaneous organization of molecules into primary structures, which then assemble into larger, more complex architectures.

A clear example of this is the self-assembly of a biphenylene derivative symmetrically functionalized with L-phenylalanine moieties. In a mixture of water and ethanol, these molecules self-assemble into complex superhelical structures. The formation process is hierarchical: chinesechemsoc.org

Primary Assembly: The process begins with the rotary packing of the central biphenylene units, which facilitates π–π stacking. Simultaneously, intermolecular hydrogen bonds form between the amide groups of the phenylalanine units. These combined interactions stabilize the initial formation of helical aggregates. chinesechemsoc.org

Secondary Assembly: These primary helical aggregates then bundle together to form more robust nanofibers. chinesechemsoc.org

Tertiary Assembly: Finally, the nanofibers twist around each other, driven by a minimization of energy, to form a higher-order superhelix. chinesechemsoc.org

The morphology of the resulting nanostructures can be highly dependent on the solvent composition, highlighting the role of solvophobic effects in directing the assembly process. chinesechemsoc.org

The concept of hierarchical assembly extends to supramolecular polymerization. Biphenyl tetracarboxamide derivatives have been shown to act as monomers that polymerize non-covalently in solution to form long, fibrous structures. rsc.org The length and morphology of these supramolecular polymers can be finely controlled by introducing other biaryl-based monomers that can either cap the growing chains or intercalate within the polymer structure. rsc.org

Furthermore, biphenylene-based dicarboxamide ligands are utilized in the construction of metal-organic frameworks (MOFs). In these systems, the biphenylene dicarboxylate units link metal centers to form extended, often porous, networks. The synthesis of these materials can be controlled to produce nanostructures with specific morphologies, such as nano-sized TMU-46, which is a copper-based MOF with amide-functionalized pillars. bohrium.com The self-assembly of platinum(II) complexes incorporating pyridine-2,6-dicarboxamide ligands can also lead to the formation of luminescent nanowires and fibrous networks, which can entrap solvent molecules to form metallogels. acs.org

Interactive Data Table: Nanostructures from Biphenylene-Based Amide Derivatives

| Derivative Class | Driving Interactions | Resulting Nanostructure |

| Biphenylene-phenylalanine Conjugates | Hydrogen bonding, π–π stacking | Helical aggregates, nanofibers, superhelices chinesechemsoc.org |

| Biphenyl Tetracarboxamides | Hydrogen bonding | Supramolecular polymers rsc.org |

| Amide-functionalized MOFs (e.g., TMU-46) | Coordination bonds, Amide interactions | Porous nano-frameworks bohrium.com |

| Platinum(II) Pyridine-dicarboxamide Complexes | Metal-ligand coordination, π–π stacking | Nanowires, fibrous networks, metallogels acs.org |

This hierarchical approach, from single molecules to complex superstructures, is a cornerstone of modern materials science, enabling the bottom-up fabrication of functional nanomaterials from this compound-based systems.

Coordination Chemistry of Biphenylene 2,6 Dicarboxamide

Ligand Design and Denticity of Biphenylene-2,6-dicarboxamide

The design of this compound as a ligand is centered around its rigid, planar biphenylene (B1199973) core and the versatile coordination capabilities of its two carboxamide groups located at the 2- and 6-positions. This structural arrangement makes it a valuable component in supramolecular chemistry and materials science. The carboxamide groups are key to its function, capable of forming hydrogen bonds and coordinating with metal ions.

The denticity of this compound can be adaptable. The carboxamide groups can act as chelating agents, coordinating to a metal center through the oxygen and/or nitrogen atoms. Analogous structures, such as pyridine-2,6-dicarboxamide, are well-established as effective chelating ligands for a variety of metal cations. researchgate.netmdpi.com The rigid nature of the biphenylene spacer influences the spatial orientation of the coordinating amide groups, which can be directed towards the center of a potential binding cavity. This pre-organization is a crucial aspect of its design for creating specific coordination environments. The introduction of bulky pendant groups can also influence the coordination mode of dicarboxamide-based ligands. chemmix.edu.pl

Formation of Metal Complexes

This compound's ability to coordinate with a wide range of metal ions is a cornerstone of its chemical utility. The formation of these complexes is driven by the interaction between the metal ion's vacant orbitals and the lone pair electrons of the ligand's donor atoms.

This compound is anticipated to form stable complexes with a variety of first-row transition metals. The coordination chemistry of related pyridine-2,6-dicarboxamide scaffolds with ions such as Cu(II), Ni(II), Co(II), and Pd(II) has been extensively studied, demonstrating the effectiveness of the dicarboxamide moiety in binding these metals. researchgate.netchemmix.edu.pl

The coordination typically involves the deprotonated amide nitrogen atoms and the central aromatic nitrogen in pyridine-based analogues, creating a pincer-like cavity that securely binds the metal ion. researchgate.net In the case of this compound, coordination is expected to occur primarily through the amide groups. Research on related biphenyl-dicarboxylate linkers has demonstrated the successful synthesis of complexes with Co(II), Mn(II), Zn(II), and Cu(II), resulting in structures ranging from discrete molecular dimers to extended coordination polymers. nih.govacs.orgresearchgate.net The specific coordination environment and resulting geometry are influenced by the metal ion's inherent preferences and the steric and electronic properties of the ligand. researchgate.net

Table 1: Expected Coordination Behavior of this compound with Transition Metal Ions (Inferred from Analogous Ligands)

| Metal Ion | Expected Coordination Number | Common Geometries | Notes |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Prone to Jahn-Teller distortion. Forms mononuclear and polynuclear complexes. acs.orgresearchgate.net |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Geometry is sensitive to the ligand field; can result in low-spin square planar or high-spin octahedral complexes. researchgate.netacs.org |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Readily forms complexes; Co(II) can be oxidized to Co(III) within the complex. nih.govresearchgate.net |

| Pd(II) | 4 | Square Planar | Almost exclusively forms square planar complexes. researchgate.net |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Flexible coordination geometry due to d¹⁰ configuration. nih.govacs.org |

| Fe(II)/Fe(III) | 6 | Octahedral | Can exist in multiple oxidation states, influencing magnetic and redox properties. ucl.ac.ukscirp.org |

| Mn(II) | 6 | Octahedral | Typically forms high-spin octahedral complexes. nih.govresearchgate.net |

The coordination of this compound is not limited to transition metals; it also extends to lanthanide ions. Lanthanide complexes are of particular interest due to their unique luminescent properties. mdpi.commdpi.com The synthesis of lanthanide complexes with ligands containing biphenyl (B1667301) groups has been reported, yielding coordination compounds with interesting photophysical characteristics. mdpi.com For instance, a series of mononuclear lanthanide complexes, including Eu(III), have been formed with a bidentate imidazole-biphenyl-carboxylate ligand. mdpi.com In these structures, the lanthanide ions are typically surrounded by multiple ligands to satisfy their higher coordination number preferences (often 8 or 9). The biphenylene scaffold in this compound can serve as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength.

Coordination with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Pd(II), Zn(II), Fe(II), Mn(II))

Stereochemical and Geometrical Aspects of Metal Coordination

The d-electron configuration of the transition metal ion is a crucial factor in determining the coordination geometry. numberanalytics.com For example, d⁸ metals like Ni(II) and Pd(II) often favor a square planar geometry, while d¹⁰ ions like Zn(II) are more flexible, adopting tetrahedral or octahedral geometries. researchgate.netnumberanalytics.com The rotation between the two phenyl rings of the biphenylene backbone allows for a degree of flexibility, enabling the ligand to adapt to the preferred coordination angles of different metal ions. nih.gov This can lead to various isomers, including geometrical isomers, depending on the arrangement of other ancillary ligands around the metal center. uou.ac.in The analysis of thousands of tetracoordinate transition-metal complexes has led to the development of systematic descriptions of their stereochemistry, mapping the distortions between ideal tetrahedral and square-planar geometries. researchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., EPR, Luminescence Properties related to coordination)

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound, providing insight into their electronic structure, geometry, and photophysical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions such as Cu(II) or Mn(II), EPR spectroscopy is a powerful tool. Studies on Cu(II) complexes with related pyridine-2,6-dicarboxamide ligands have shown a strong correlation between the EPR hyperfine splitting parameter (A∥) and the coordination geometry of the five-coordinate copper center. acs.org This technique provides detailed information about the metal ion's environment and the nature of the metal-ligand bonding.

Luminescence Spectroscopy: Complexes involving lanthanide ions, such as Eu(III), are often characterized by their luminescence properties. The organic ligand can act as a sensitizer, absorbing UV light and transferring the energy to the lanthanide ion, which then emits light in the visible or near-infrared region. mdpi.com The emission spectra of Eu(III) complexes typically show sharp, characteristic bands corresponding to f-f electronic transitions. The intensity and lifetime of this luminescence are highly sensitive to the coordination environment, making these complexes potentially useful as sensors or in optical devices. mdpi.comtandfonline.com Similar principles apply to some transition metal complexes, where luminescence can be observed from either the ligand or the metal center. researchgate.net

Table 2: Summary of Spectroscopic Characterization Techniques

| Technique | Information Obtained | Relevant Metal Ions |

| EPR Spectroscopy | Electronic structure, coordination geometry, metal-ligand bond character. | Paramagnetic ions (e.g., Cu(II), Mn(II), Co(II), Fe(III)). |

| Luminescence Spectroscopy | Emission/excitation wavelengths, quantum yields, lifetimes, energy transfer mechanisms. | Lanthanides (e.g., Eu(III), Tb(III)), some d-block ions (e.g., Zn(II), Cd(II) complexes). |

| Infrared (IR) Spectroscopy | Confirmation of amide group coordination via shifts in C=O and N-H stretching frequencies. | All metal complexes. |

| UV-Vis Spectroscopy | d-d transitions, charge-transfer bands, information on coordination geometry. | Transition metal ions. |

| NMR Spectroscopy | Ligand conformation, complex diamagnetism. | Diamagnetic ions (e.g., Zn(II), Pd(II), La(III)). |

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Linkers

The rigid and bifunctional nature of this compound makes it an excellent candidate for use as an organic linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.org These materials consist of metal ions or clusters (nodes) connected by organic ligands (linkers) to form extended one-, two-, or three-dimensional networks.

The use of biphenyl-dicarboxylate and biphenyl-tetracarboxylate linkers is well-documented for creating a wide variety of MOF structures with applications in gas storage, separation, and catalysis. nih.govresearchgate.netacs.orgmdpi.com For example, reacting biphenyl-dicarboxylate linkers with transition metals like Co(II), Mn(II), and Zn(II) under hydrothermal conditions has yielded CPs with diverse structural types, from 1D chains to complex 3D interpenetrated frameworks. nih.govacs.orgresearchgate.net Similarly, biphenyl-tetracarboxylic acid has been used to build 2D and 3D MOFs with Co(II) and Mn(II). researchgate.net

By extension, this compound can function as a ditopic linker, with its two carboxamide groups bridging between metal centers. The rigidity of the biphenylene unit helps to create predictable and porous structures, a key requirement for functional MOFs. The amide groups also offer the potential for post-synthetic modification and can introduce hydrogen-bonding interactions within the framework, further stabilizing the structure and influencing its properties. The resulting MOFs could exhibit tailored pore sizes and chemical functionalities, making them suitable for targeted applications.

Crystal Engineering Principles for Biphenylene 2,6 Dicarboxamide Based Materials

Control of Solid-State Structures through Non-Covalent Interactions

The solid-state structure of materials derived from biphenylene-2,6-dicarboxamide is primarily directed by a variety of non-covalent interactions. Hydrogen bonds, in particular, play a crucial role in the formation of predictable supramolecular synthons, which are the fundamental building blocks of the crystal lattice. rsc.org The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust one- and two-dimensional networks.

A detailed analysis of related dicarboxamide structures reveals that the nature of the aromatic core and the presence of other functional groups can influence the specific hydrogen-bonding patterns observed. For instance, in some pyridine-dicarboxamide derivatives, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, leading to the formation of C(6) chains. mdpi.com The specific non-covalent interactions present in the crystal structure of this compound and its derivatives are critical in determining their physical and chemical properties.

Influence of Molecular Conformation on Crystal Packing